1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole
CAS No.:
Cat. No.: VC17543555
Molecular Formula: C11H17IN2
Molecular Weight: 304.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17IN2 |
|---|---|
| Molecular Weight | 304.17 g/mol |
| IUPAC Name | 1-cyclohexyl-4-iodo-3,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C11H17IN2/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3 |
| Standard InChI Key | NILIUPQLTSVCST-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C2CCCCC2)C)I |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at four positions:
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N1: Cyclohexyl group (C₆H₁₁)
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C3 and C5: Methyl groups (-CH₃)
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C4: Iodine atom (-I)
This arrangement confers distinct electronic and steric properties. The iodine atom’s polarizability enhances reactivity in cross-coupling reactions, while the cyclohexyl group contributes to lipophilicity, influencing membrane permeability in biological systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₇IN₂ |
| Molecular weight | 304.17 g/mol |
| CAS number | Not publicly disclosed |
| Storage conditions | Cool, dry, inert atmosphere |
| Reactivity | Susceptible to oxidative degradation |
Spectroscopic Characterization
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NMR: The cyclohexyl group’s protons appear as multiplet signals (δ 1.2–2.1 ppm), while methyl groups resonate as singlets (δ 2.3–2.5 ppm). The pyrazole ring’s protons exhibit deshielded signals due to aromatic anisotropy .
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Mass spectrometry: A molecular ion peak at m/z 304.17 confirms the molecular weight, with fragmentation patterns indicating loss of iodine (127 Da) and cyclohexyl groups.
Synthesis and Optimization
Multi-Step Synthesis Protocol
The synthesis of 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole typically involves:
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Formation of the pyrazole core: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under microwave or thermal conditions .
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Iodination: Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like acetonitrile.
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N1-Alkylation: Reaction of 4-iodo-3,5-dimethyl-1H-pyrazole with cyclohexyl bromide in the presence of NaH or K₂CO₃ in tetrahydrofuran (THF) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iodination | NIS, CH₃CN, 60°C, 12 h | 85% |
| Alkylation | Cyclohexyl bromide, NaH, THF, 20°C, 12 h | 78% |
Challenges and Solutions
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Regioselectivity: Competing substitution at C4 vs. C5 is mitigated by steric hindrance from methyl groups, favoring iodination at C4 .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomeric byproducts .
Reactivity and Functionalization
The iodine atom serves as a handle for further derivatization:
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Cross-coupling reactions: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives, enhancing π-stacking interactions in drug-receptor binding.
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Nucleophilic substitution: Displacement with amines or thiols generates polar functionalities, improving aqueous solubility .
Scheme 1: Functionalization Pathways
Biological Activity and Applications
Structure-Activity Relationship (SAR)
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Iodine substituent: Enhances halogen bonding with target proteins, improving binding affinity.
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Cyclohexyl group: Increases metabolic stability by shielding the pyrazole ring from cytochrome P450 oxidation .
Comparative Analysis with Related Compounds
Table 3: Comparison of Pyrazole Derivatives
| Compound | Molecular Weight | Key Substituents | Bioactivity |
|---|---|---|---|
| 1-Cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole | 304.17 | Cyclohexyl, I, 2×CH₃ | Kinase inhibition |
| 4-Iodo-1,3,5-trimethyl-1H-pyrazole | 236.05 | 3×CH₃, I | Antimicrobial |
| 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole | 298.12 | Phenyl, I, 2×CH₃ | Antiviral |
The cyclohexyl analog demonstrates superior metabolic stability compared to phenyl-substituted derivatives, attributed to reduced π-π stacking with hepatic enzymes .
Future Research Directions
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Target identification: High-throughput screening against orphan GPCRs and ion channels.
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Prodrug development: Masking the iodine atom with bioreversible groups (e.g., acetyl) to enhance oral bioavailability.
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Green synthesis: Catalytic methods using recyclable ionic liquids or microwave-assisted reactions to reduce waste .
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